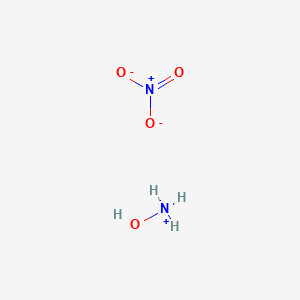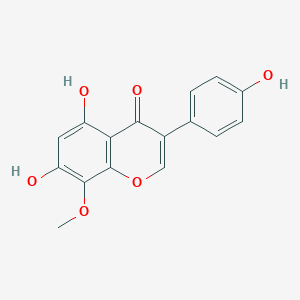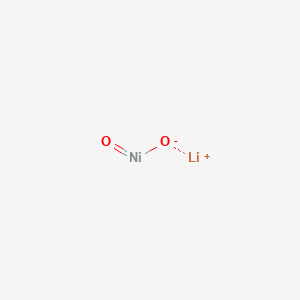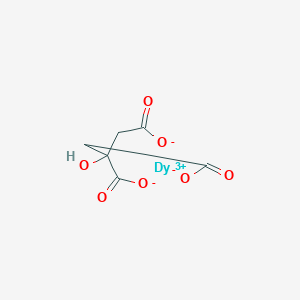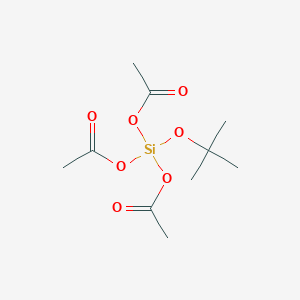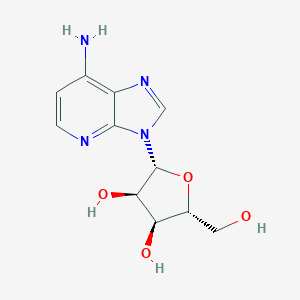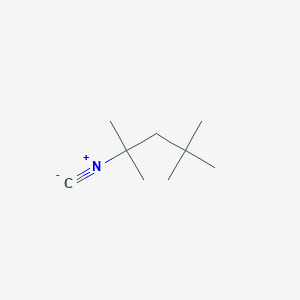![molecular formula C9H13NO B084372 N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide CAS No. 14098-17-0](/img/structure/B84372.png)
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide, commonly known as BIA, is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. BIA is a bicyclic amide that has a unique structure, which makes it a promising candidate for drug discovery.
Wirkmechanismus
BIA exhibits its pharmacological effects by interacting with various biological targets, including ion channels, enzymes, and receptors. BIA has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. BIA also interacts with the TRPV1 ion channel, which is involved in the perception of pain.
Biochemische Und Physiologische Effekte
BIA has been shown to have various biochemical and physiological effects. It has been demonstrated to have antioxidant properties, which can help protect cells from oxidative stress. BIA has also been shown to have anti-inflammatory effects, which can help reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
BIA has several advantages for use in lab experiments. It is relatively easy to synthesize, and its unique structure makes it a promising candidate for drug development. However, BIA has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on BIA. One potential area of investigation is the development of BIA-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of the potential use of BIA in the treatment of pain and inflammation. Further studies are also needed to investigate the safety and efficacy of BIA in vivo.
Synthesemethoden
BIA can be synthesized using various methods, including the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. The reaction of 2-cyclopentenone and N-acetylglycine in the presence of Lewis acid catalysts is one of the most common methods for synthesizing BIA.
Wissenschaftliche Forschungsanwendungen
BIA has been extensively studied for its potential use in drug development. It has been shown to have various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. BIA has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
14098-17-0 |
|---|---|
Produktname |
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide |
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide |
InChI |
InChI=1S/C9H13NO/c1-6(11)10-9-7-2-3-8(9)5-4-7/h2-3,7-9H,4-5H2,1H3,(H,10,11)/t7-,8+,9? |
InChI-Schlüssel |
YBAHPSJQNXDYKB-JVHMLUBASA-N |
Isomerische SMILES |
CC(=O)NC1[C@@H]2CC[C@H]1C=C2 |
SMILES |
CC(=O)NC1C2CCC1C=C2 |
Kanonische SMILES |
CC(=O)NC1C2CCC1C=C2 |
Synonyme |
N-[(1β,4β,7-anti)-Bicyclo[2.2.1]hept-2-en-7-yl]acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



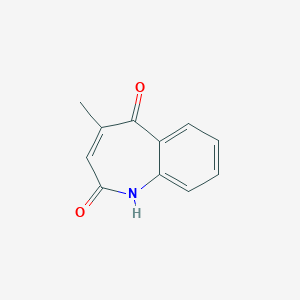
![Dibutylbis[(2-hydroxybenzoyl)oxy]stannane](/img/structure/B84290.png)

